molecular formula C20H34O6 B127252 thromboxane B2 CAS No. 54397-85-2

thromboxane B2

Cat. No. B127252
CAS RN: 54397-85-2
M. Wt: 370.5 g/mol
InChI Key: XNRNNGPBEPRNAR-JQBLCGNGSA-N
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Description

Thromboxane B2 (TXB2) is an inactive metabolite/product of thromboxane A2 . It is almost completely cleared in the urine . It itself is not involved in platelet activation and aggregation in case of a wound, but its precursor, thromboxane A2, is .


Synthesis Analysis

The total synthesis of thromboxane B2 uses intermolecular ketalization followed by ring-closing metathesis . Other key steps include a Sharpless asymmetric epoxidation to form an oxirane on the endo face of the bicyclic acetal, epoxide opening using lithioacetonitrile, an allylic alcohol 1,3-transposition, and Mitsunobu lactonization .


Molecular Structure Analysis

Thromboxane B2 has a molecular formula of C20H34O6 . Its IUPAC name is (5Z)-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid . The molecular weight is 370.5 g/mol .


Chemical Reactions Analysis

A 12-step asymmetric synthesis of thromboxane B2 from 2,5-dimethoxytetrahydrofuran is described, key to success was minimizing redox operations and the manipulation of functional groups in the correct order .


Physical And Chemical Properties Analysis

Thromboxane B2 is a member of the class of thromboxanes B that is (5Z,13E)-thromboxa-5,13-dien-1-oic acid substituted by hydroxy groups at positions 9, 11, and 15 . It has a role as a human metabolite and a mouse metabolite .

Scientific Research Applications

Cardiovascular Health and Disease

TXB2 plays a significant role in cardiovascular health and disease. It is a biomarker for platelet activation, which is a critical factor in thrombosis and atherogenesis. Elevated levels of TXB2 are associated with an increased risk of cardiovascular events, and its measurement can help in assessing the efficacy of antiplatelet therapies like aspirin .

Inflammation and Immune Response

The role of TXB2 in inflammation is linked to its precursor, TXA2, which modulates the immune response and inflammation. TXB2 measurement can be used to monitor inflammatory diseases and the effectiveness of anti-inflammatory drugs .

Cancer Research

TXB2 is involved in cancer research due to TXA2’s role in tumor growth and metastasis. Studies have shown that TXA2 promotes angiogenesis and tumor cell proliferation, making TXB2 a potential marker for cancer progression and treatment response .

Stroke and Neurology

In neurology, particularly in stroke research, TXB2 serves as a potential biomarker for ischemic stroke risk. It helps in understanding the pathophysiology of stroke and evaluating the impact of treatments that target thromboxane pathways .

Pharmacology and Drug Development

TXB2 is crucial in pharmacology for the development of drugs that target the COX-1 pathway, which is responsible for TXA2 production. By inhibiting this pathway, drugs can prevent platelet aggregation and thrombosis, which are key in treating cardiovascular diseases .

Diagnostic Biomarker

As a stable metabolite, TXB2 is used as a diagnostic biomarker for various diseases. Its levels can indicate the state of disease progression or the effectiveness of therapeutic interventions .

Mechanism of Action

Target of Action

Thromboxane B2 (TXB2) is an inactive metabolite of thromboxane A2 . Thromboxane A2 synthesis is the target of the drug aspirin, which inhibits the COX-1 enzyme, the source of thromboxane A2 in platelets .

Mode of Action

Its precursor, thromboxane a2, acts as a vasoconstrictor and a powerful hypertensive agent, promoting platelet agglutination and smooth muscle contraction . Thromboxane A2 causes arterial constriction, induces platelet aggregation, and promotes thrombosis .

Biochemical Pathways

Thromboxane A2, the precursor of thromboxane B2, is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . The synthesis of thromboxane A2 can be inhibited by aspirin, which blocks the COX-1 enzyme . This inhibition leads to a decrease in thromboxane B2 levels, as it is a metabolite of thromboxane A2 .

Pharmacokinetics

Thromboxane B2 is the stable but inactive breakdown product of the chemically unstable thromboxane A2 . The breakdown occurs non-enzymatically with a half-life of 3 minutes . Thromboxane B2 is almost completely cleared in the urine .

Result of Action

It acts as a vasoconstrictor, induces platelet aggregation, and promotes thrombosis . These actions can lead to conditions such as hypertension and cardiovascular diseases .

Action Environment

The action of thromboxane B2 and its precursor can be influenced by various environmental factors. For instance, the presence of aspirin in the system can inhibit the synthesis of thromboxane A2, thereby reducing the levels of thromboxane B2 . Additionally, certain components of extra-virgin olive oil can inhibit platelet aggregation and thromboxane B2 formation in vitro .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

This review summarizes what is currently known regarding a multi-omics approach to exercise immunology and provides future directions for investigators .

properties

IUPAC Name

(Z)-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRNNGPBEPRNAR-JQBLCGNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903947
Record name Thromboxane B2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thromboxane B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

thromboxane B2

CAS RN

54397-85-2
Record name TXB2
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Record name Thromboxane B2
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Record name Thromboxane B2
Source EPA DSSTox
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Record name Thromboxane b(2)
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Record name Thromboxane B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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